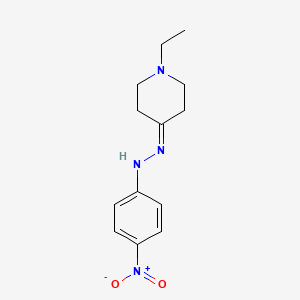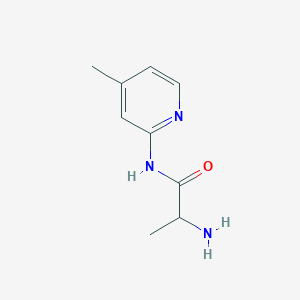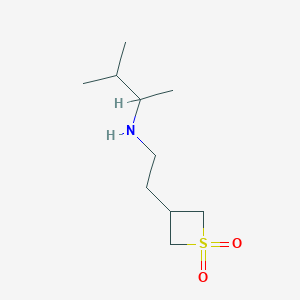
1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is a chemical compound with the molecular formula C13H18N4O2 and a molecular weight of 262.31 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an ethyl group and a hydrazono group attached to a 4-nitrophenyl moiety. It is used primarily in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine typically involves the reaction of 1-ethylpiperidine with 4-nitrophenylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the hydrazono linkage . Industrial production methods often involve bulk synthesis techniques to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or hydrogen gas, resulting in the conversion of the nitro group to an amino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine involves its interaction with specific molecular targets and pathways. The compound’s hydrazono group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine can be compared with other similar compounds, such as:
1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine: This compound has a similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-4-(2-(4-aminophenyl)hydrazono)piperidine: This compound has an amino group instead of a nitro group, which can significantly alter its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C13H18N4O2 |
|---|---|
Molekulargewicht |
262.31 g/mol |
IUPAC-Name |
N-[(1-ethylpiperidin-4-ylidene)amino]-4-nitroaniline |
InChI |
InChI=1S/C13H18N4O2/c1-2-16-9-7-12(8-10-16)15-14-11-3-5-13(6-4-11)17(18)19/h3-6,14H,2,7-10H2,1H3 |
InChI-Schlüssel |
SQDRUZYOIRVFTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Amino-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B13004993.png)

![Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13005005.png)

![4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B13005025.png)
![(3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B13005032.png)
![6-(4-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13005042.png)
![(3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine](/img/structure/B13005047.png)



![8-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13005068.png)
